molecular formula C21H21N5O2 B1663753 2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine CAS No. 122479-08-7

2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine

Cat. No. B1663753
M. Wt: 375.4 g/mol
InChI Key: HQRHGSRWOHGIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine is a compound that belongs to the class of imidazo[1,2-b]pyridazines. It has been synthesized using various methods and has been studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine is not fully understood. However, it has been reported to inhibit the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine has been reported to have biochemical and physiological effects in vitro. It has been shown to inhibit the activity of protein kinases, induce cell cycle arrest, and apoptosis in cancer cells. It has also been reported to have anti-inflammatory activity and to inhibit the growth of bacteria and fungi.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine in lab experiments include its potential as an anticancer agent and as an inhibitor of protein kinases. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine. These include:
1. Further studies to elucidate its mechanism of action.
2. Studies to improve its solubility and reduce its toxicity.
3. Studies to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases.
4. Studies to investigate its potential as a tool for studying protein kinases and other cellular processes.
5. Studies to investigate its potential as a drug delivery agent for targeted drug delivery.
In conclusion, 2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine is a compound that has been synthesized using various methods and has been studied for its potential applications in scientific research. It has been reported to have anticancer activity, to inhibit the activity of protein kinases, and to have anti-inflammatory activity. Its potential as a therapeutic agent and drug delivery agent warrants further investigation.

Synthesis Methods

The synthesis of 2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine has been reported in the literature using different methods. One such method involves the reaction of 2-(4-bromophenyl)-3-methoxyimidazo[1,2-b]pyridazine with 3-methoxybenzylamine in the presence of a palladium catalyst. Another method involves the reaction of 2-(4-bromophenyl)-3-methoxyimidazo[1,2-b]pyridazine with 3-methoxybenzylamine and sodium hydride in DMF. The yield of the compound obtained using these methods ranges from 40% to 80%.

Scientific Research Applications

2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine has been studied for its potential applications in scientific research. It has been reported to have anticancer activity against various cancer cell lines, including lung, breast, and colon cancer. It has also been studied for its potential as an inhibitor of protein kinases, which play a crucial role in various cellular processes.

properties

CAS RN

122479-08-7

Product Name

2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine

InChI

InChI=1S/C21H21N5O2/c1-27-17-5-3-4-14(12-17)13-23-18-10-11-19-24-20(21(28-2)26(19)25-18)15-6-8-16(22)9-7-15/h3-12H,13,22H2,1-2H3,(H,23,25)

InChI Key

HQRHGSRWOHGIRI-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CNC2=NN3C(=NC(=C3OC)C4=CC=C(C=C4)N)C=C2

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NN3C(=NC(=C3OC)C4=CC=C(C=C4)N)C=C2

synonyms

(E)-4-(3-methoxy-6-((3-methoxybenzyl)imino)-5,6-dihydroimidazo[1,2-b]pyridazin-2-yl)aniline

Origin of Product

United States

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